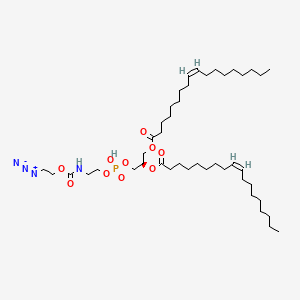

DOPE-PEG-Azide, MW 2000

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H81N4O10P |

|---|---|

Molecular Weight |

857.1 g/mol |

IUPAC Name |

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C44H81N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,51)(H,52,53)/b19-17-,20-18-/t41-/m1/s1 |

InChI Key |

WXJIVFSQECIQMQ-NSUCVBPYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to DOPE-PEG-Azide MW 2000 for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly in the formulation of targeted nanoparticles and liposomes. This document outlines its chemical and physical characteristics, provides generalized experimental protocols for its characterization and use, and illustrates its application in creating targeted drug delivery vehicles.

Core Physicochemical Properties

DOPE-PEG-Azide MW 2000 is an amphiphilic molecule composed of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Daltons, and a terminal azide (B81097) (-N₃) functional group. This structure allows for its incorporation into lipid bilayers, while the PEG chain provides a "stealth" characteristic to nanoparticles, reducing opsonization and increasing circulation time. The terminal azide group is a versatile chemical handle for the covalent attachment of targeting ligands or other molecules via "click chemistry."

Table 1: General Physicochemical Properties of DOPE-PEG-Azide MW 2000

| Property | Value |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] |

| Average Molecular Weight | ~2812.49 g/mol (This is an average value due to the polydispersity of the PEG chain)[1][2] |

| Molecular Formula | C₁₃₂H₂₆₀N₅O₅₄P (average)[1] |

| Appearance | White to off-white solid, wax, or chunk[3] |

| Purity | Typically >95% or >99% as determined by HPLC[1][2] |

| Storage Conditions | Recommended storage at -20°C in a dry and dark environment for long-term stability (months to years)[3]. Short-term storage at 0-4°C is also possible[3]. |

Table 2: Solubility Profile of DOPE-PEG-Azide MW 2000

| Solvent | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Chloroform (B151607) | Soluble[3] |

| Acetone | Soluble[3] |

| Dimethylformamide (DMF) | Soluble[3] |

| Ethanol | Soluble |

| Water | Forms micelles or liposomes upon hydration |

Experimental Protocols

The following sections provide generalized experimental protocols for the characterization and application of DOPE-PEG-Azide MW 2000. These protocols are based on standard methods for similar PEGylated lipids and may require optimization for specific experimental setups.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of PEGylated lipids is reverse-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEG itself lacks a strong UV chromophore.

Objective: To determine the purity of DOPE-PEG-Azide MW 2000 and identify any potential impurities or degradation products.

Materials:

-

DOPE-PEG-Azide MW 2000 sample

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (as mobile phase modifier)

-

Reverse-phase HPLC column (e.g., C18 or C8)

-

HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD detector

Methodology:

-

Sample Preparation: Prepare a stock solution of DOPE-PEG-Azide MW 2000 in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40-50°C.

-

Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of DOPE-PEG-Azide MW 2000.

Objective: To verify the presence of the DOPE lipid, the PEG chain, and the azide functionality.

Materials:

-

DOPE-PEG-Azide MW 2000 sample

-

Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key expected signals include:

-

~5.3 ppm: Multiplet corresponding to the vinyl protons (-CH=CH-) of the oleoyl (B10858665) chains of DOPE.

-

~3.6 ppm: A large, broad singlet characteristic of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG chain.

-

~0.9 ppm: Triplet corresponding to the terminal methyl groups (-CH₃) of the oleoyl chains.

-

Other signals corresponding to the glycerol (B35011) backbone and the phosphoethanolamine headgroup of DOPE.

-

-

Analysis: Integrate the characteristic peaks to confirm the relative proportions of the different structural components.

Liposome Formulation by Thin-Film Hydration

This is a standard method for preparing liposomes incorporating DOPE-PEG-Azide MW 2000.

Objective: To formulate liposomes with a defined lipid composition, including DOPE-PEG-Azide MW 2000.

Materials:

-

Primary lipid (e.g., DOPC, DSPC)

-

Cholesterol (optional, for membrane stability)

-

DOPE-PEG-Azide MW 2000

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Methodology:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-PEG-Azide MW 2000 in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 11-21 times.

-

-

Characterization: The resulting liposomes can be characterized for size and zeta potential using dynamic light scattering (DLS).

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Liposome Formulation

The following diagram illustrates the thin-film hydration and extrusion method for preparing liposomes containing DOPE-PEG-Azide MW 2000.

Caption: Workflow for preparing azide-functionalized liposomes.

Click Chemistry for Targeted Drug Delivery

This diagram illustrates the logical relationship of using DOPE-PEG-Azide functionalized liposomes for targeted drug delivery via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Conjugation of targeting ligands to liposomes via click chemistry.

References

Structure and chemical composition of DOPE-PEG-Azide MW 2000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). This versatile bifunctional lipid is a cornerstone in the development of advanced drug delivery systems, offering a unique combination of a lipid anchor for nanoparticle formulation and a reactive azide (B81097) group for bioconjugation via "click chemistry."

Core Structure and Chemical Composition

DOPE-PEG-Azide MW 2000 is an amphiphilic molecule meticulously designed for seamless integration into lipid-based nanoparticles and subsequent surface functionalization.[1] Its structure comprises three key components:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A phospholipid that serves as a hydrophobic anchor, enabling the molecule to stably incorporate into the lipid bilayer of liposomes and other lipid nanoparticles.

-

Polyethylene (B3416737) Glycol (PEG) Linker (MW ≈ 2000 Da): A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG linker provides a steric barrier, often referred to as a "stealth" coating, which can reduce recognition by the mononuclear phagocyte system and prolong the circulation half-life of nanoparticles in vivo.

-

Azide (N₃) Group: A terminal functional group that is highly reactive towards alkynes and cyclooctynes. This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, imaging agents, and therapeutic proteins, through highly efficient and specific click chemistry reactions.

The chemical name for this compound is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000].[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for DOPE-PEG-Azide MW 2000, compiled from various suppliers. Note that the molecular weight is an average due to the polydispersity of the PEG chain.

| Property | Value |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] |

| Average Molecular Weight | ~2812.49 g/mol |

| Molecular Formula | C₁₃₂H₂₆₀N₅O₅₄P |

| Percent Composition | C: 56.37%, H: 9.32%, N: 2.49%, O: 30.72%, P: 1.10% |

| Purity | >95% (typically determined by HPLC) |

| Physical State | White to off-white solid |

| Storage Temperature | -20°C |

Molecular Structure Visualization

The structure of DOPE-PEG-Azide MW 2000 can be represented as a modular assembly of its core components. The following diagram illustrates this molecular architecture.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of DOPE-PEG-Azide MW 2000 are often proprietary. However, this section outlines representative methodologies based on the scientific literature for the synthesis of similar lipid-PEG conjugates and their subsequent analysis.

Synthesis of Lipid-PEG-Azide Conjugates

The synthesis of lipid-PEG-azide conjugates typically involves a multi-step process. A general approach is the reaction of a phospholipid, such as DOPE, with a pre-functionalized PEG linker that already contains an azide group.

A representative synthesis could involve the following steps:

-

Activation of the PEG-Azide linker: An azide-terminated PEG with a carboxylic acid group at the other end is activated using carbodiimide (B86325) chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Conjugation to the Lipid: The activated PEG-azide (NHS ester) is then reacted with the primary amine of the DOPE headgroup in an organic solvent, often with a non-nucleophilic base like triethylamine, to form a stable amide bond.

-

Purification: The final product is purified using techniques such as column chromatography or dialysis to remove unreacted starting materials and byproducts.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of DOPE-PEG-Azide.

-

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The lipid-PEG conjugate is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.

-

Representative Protocol:

-

Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3][5]

-

Detector: An Evaporative Light Scattering Detector (ELSD) is often used for lipids and polymers that lack a strong UV chromophore.[3][4][5] A Charged Aerosol Detector (CAD) can also be employed.

-

Expected Outcome: A major peak corresponding to the DOPE-PEG-Azide conjugate, with purity typically exceeding 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are powerful tools for structural confirmation.

-

¹H NMR: Confirms the presence of characteristic peaks for the different components of the molecule.

-

DOPE: Signals from the fatty acid chains (oleoyl groups) and the glycerol (B35011) backbone.

-

PEG: A large, characteristic peak for the repeating ethylene (B1197577) glycol units.[6][7]

-

Azide: The presence of the azide group can be inferred from the chemical shifts of the adjacent methylene (B1212753) protons.

-

-

³¹P NMR: Confirms the presence of the phosphate (B84403) group in the phospholipid headgroup, typically showing a single peak.[8]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents to ensure solubility.

Experimental Workflow: Liposome (B1194612) Formulation and Bioconjugation

A primary application of DOPE-PEG-Azide is the preparation of functionalized liposomes for targeted drug delivery. The following diagram outlines a typical experimental workflow.

This workflow demonstrates the seamless integration of DOPE-PEG-Azide into a liposomal formulation, followed by the specific and efficient attachment of a desired ligand via a copper-catalyzed click reaction.[9][10][11][12] This methodology is highly modular and can be adapted for a wide range of targeting moieties and therapeutic payloads. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for applications where the presence of copper may be a concern.[13]

References

- 1. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 2. DOPE-PEG(2000) Azide - Creative Biolabs [creative-biolabs.com]

- 3. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 11. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Role of the Azide Group in DOPE-PEG-Azide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics and advanced drug delivery systems has underscored the necessity for precise and efficient bioconjugation techniques. Among the plethora of chemical handles utilized for this purpose, the azide (B81097) group, particularly when incorporated into lipid-polyethylene glycol (PEG) conjugates like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide), has emerged as a cornerstone of modern bioconjugation strategy. Its unique reactivity and stability profile enable the covalent attachment of a wide array of molecules to lipid bilayers, forming the basis for functionalized liposomes, nanoparticles, and other drug delivery vehicles. This technical guide delves into the core functionalities of the azide group in DOPE-PEG-Azide, providing a comprehensive overview of its role in key bioconjugation reactions, detailed experimental protocols, and quantitative data to inform experimental design.

The Azide Group: A Versatile Chemical Hub

The azide moiety (-N₃) is a compact, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions, thus preventing unwanted side reactions.[1] Its true power lies in its ability to participate in a select few, highly efficient and specific "click chemistry" reactions, as well as the classic Staudinger ligation. These reactions form the basis for attaching targeting ligands, imaging agents, and therapeutic payloads to DOPE-PEG-Azide-functionalized surfaces.

The DOPE component of the molecule serves as a lipid anchor, embedding into the lipid bilayer of liposomes or other lipid-based nanoparticles. The PEG linker provides a hydrophilic spacer, extending the azide group away from the surface, which enhances its accessibility for reaction and provides a "stealth" characteristic to the nanoparticle, reducing non-specific protein binding and prolonging circulation half-life.[2]

Key Bioconjugation Reactions of the Azide Group

The azide group in DOPE-PEG-Azide is primarily utilized in three main types of bioconjugation reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. It involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4][] The reaction is highly efficient, proceeds under mild aqueous conditions, and has a high thermodynamic driving force, leading to near-quantitative yields.[4][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[][8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[][9] The relief of ring strain provides the driving force for this bioorthogonal reaction.[9]

-

Staudinger Ligation: This classic reaction occurs between an azide and a phosphine (B1218219).[10] The initial reaction forms an aza-ylide intermediate, which can then be trapped by an electrophile (often an ester) engineered into the phosphine reagent to form a stable amide bond.[11] This method is also bioorthogonal and has been widely used for labeling and bioconjugation.[12]

Quantitative Data for Bioconjugation Reactions

The choice of bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the biological context of the experiment. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Reaction Rate | Very fast, often complete within minutes to a few hours. | Rate is dependent on the specific cyclooctyne used. Can range from slow to very fast. | [3],[9] |

| Catalyst Required | Yes, Copper(I) | No | [],[3] |

| Biocompatibility | Potential cytotoxicity due to copper catalyst, although ligands like THPTA can mitigate this. | Generally considered highly biocompatible and suitable for in vivo applications. | [10],[13] |

| Reactant Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | [4],[8] |

| Product | 1,4-disubstituted 1,2,3-triazole | Mixture of regioisomeric triazoles (though often not a concern in bioconjugation) | [4],[8] |

Table 1: Comparison of CuAAC and SPAAC Reactions

| Cyclooctyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctynol (DIBO) | Reported to be exceptionally fast | [14],[15] |

| Oxidized DIBO (ketone form) | Increased rate compared to DIBO | [14],[15] |

| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 | [9] |

Table 2: Second-Order Reaction Rate Constants for Selected SPAAC Reactions with Azides

Experimental Protocols

The following are generalized protocols for performing bioconjugation reactions with DOPE-PEG-Azide incorporated into liposomes. Optimization is often necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

DOPE-PEG-Azide containing liposomes

-

Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) or other reducing agent

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

-

Prepare a solution of the alkyne-functionalized molecule in the reaction buffer.

-

To the alkyne solution, add the DOPE-PEG-Azide liposomes.

-

Prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate.

-

Add the TBTA ligand to the reaction mixture to stabilize the copper(I) catalyst.

-

Initiate the reaction by adding the copper(II) sulfate and sodium ascorbate to the liposome/alkyne mixture. The final concentration of copper is typically in the range of 50-100 µM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purify the conjugated liposomes from excess reactants and catalyst using a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

DOPE-PEG-Azide containing liposomes

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-protein)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

-

Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer.

-

Add the DOPE-PEG-Azide liposomes to the solution of the cyclooctyne-functionalized molecule.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours, depending on the reactivity of the cyclooctyne.

-

Purify the conjugated liposomes using a suitable method such as dialysis or size exclusion chromatography to remove unreacted molecules.

Visualizing the Bioconjugation Workflows

The following diagrams illustrate the chemical reactions and logical workflows involved in utilizing DOPE-PEG-Azide for bioconjugation.

References

- 1. purepeg.com [purepeg.com]

- 2. DOPE-PEG-Azide/DOPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. bioclone.net [bioclone.net]

- 4. Click Chemistry [organic-chemistry.org]

- 6. eijppr.com [eijppr.com]

- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of azido-terminated PEGylated lipids

An In-depth Technical Guide to the Synthesis and Purification of Azido-Terminated PEGylated Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of azido-terminated PEGylated lipids, which are critical components in the development of targeted drug delivery systems, particularly lipid nanoparticles (LNPs). The introduction of an azide (B81097) (N₃) functional group allows for the covalent attachment of targeting ligands, imaging agents, or other molecules via highly efficient and specific "click chemistry" reactions.

The synthesis of azido-terminated PEGylated lipids typically involves the covalent linkage of a lipid moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. There are two primary synthetic strategies: the "grafting-to" approach, where a pre-formed PEG chain is attached to a lipid, and the "grafting-from" approach, which involves the polymerization of ethylene (B1197577) oxide from a lipid initiator. The "grafting-to" method is more common and will be the focus of this guide.

A prevalent method involves a two-step process starting with a lipid that has a reactive head group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a heterobifunctional PEG linker.[1][2]

General Synthesis Workflow:

References

- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Applications of DOPE-PEG2000-Azide

For Researchers, Scientists, and Drug Development Professionals

DOPE-PEG-Azide is an amphiphilic polymer consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) group.[1][2][3][4] This structure allows for the formation of micelles and liposomes in aqueous solutions, making it a valuable tool in drug delivery systems.[1] The terminal azide group facilitates covalent conjugation to other molecules via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[2][5]

Critical Micelle Concentration (CMC) Data

The CMC is a fundamental parameter that characterizes the concentration at which amphiphilic molecules, such as DOPE-PEG-Azide, begin to self-assemble into micelles. Below the CMC, these molecules exist predominantly as monomers. Above the CMC, they form stable micellar structures.

While the precise CMC of DOPE-PEG2000-Azide is not published, the CMC of the analogous DSPE-PEG2000 provides a valuable reference point. The primary structural difference lies in the lipid anchor (dioleoyl vs. distearoyl) and the terminal functional group (azide vs. methoxy). The CMC is influenced by factors such as the length of the hydrophobic lipid chains and the hydrophilic PEG chain.[6]

The following table summarizes experimentally determined CMC values for DSPE-PEG2000 under various conditions.

| Compound | Method | Solvent | CMC (µM) | Reference |

| DSPE-PEG2000 | Fluorescence (DPH probe) | Water | 10 - 20 | [7] |

| DSPE-PEG2000 | Fluorescence (DPH probe) | HEPES Buffered Saline | 0.5 - 1.0 | [7] |

| DSPE-PEG2000 | Not specified | Not specified | 0.5 - 1.5 | [6] |

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy

A common and reliable method for determining the CMC of PEGylated lipids is through fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][8] The principle of this assay is that the fluorescence quantum yield of the probe increases significantly when it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.

Materials:

-

DOPE-PEG2000-Azide

-

Pyrene (or other suitable fluorescent probe)

-

High-purity water or buffer (e.g., PBS, HEPES)

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DOPE-PEG2000-Azide in the desired aqueous medium at a concentration well above the expected CMC.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 2 µg/mL.[9]

-

-

Sample Preparation:

-

Aliquot a small volume (e.g., 100 µL) of the pyrene stock solution into a series of glass vials.[9]

-

Allow the solvent to evaporate completely overnight, leaving a thin film of pyrene.[9]

-

Prepare a serial dilution of the DOPE-PEG2000-Azide stock solution to create a range of concentrations spanning the expected CMC.

-

Add a fixed volume (e.g., 1 mL) of each DOPE-PEG2000-Azide dilution to the pyrene-coated vials.[9]

-

Include a control sample with only the aqueous medium and pyrene.

-

Incubate the samples for a sufficient time (e.g., 24 hours) at room temperature with gentle shaking to allow for equilibration and partitioning of the pyrene into any micelles.[9]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the logarithm of the DOPE-PEG2000-Azide concentration.

-

The resulting plot will typically show two distinct linear regions. The first region, at low concentrations, will have a relatively low and constant fluorescence. The second region, at higher concentrations, will show a sharp increase in fluorescence as micelles form and encapsulate the probe.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[10]

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Signaling Pathway: Liposome (B1194612) Formulation and Functionalization

Caption: Pathway for liposome formulation and subsequent functionalization.

References

- 1. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 2. DOPE-PEG-Azide/DOPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. DOPE-PEG(2000) Azide - Creative Biolabs [creative-biolabs.com]

- 5. DSPE-PEG 2000 Azide Supplier | CAS 1938081-40-3 | Tocris Bioscience [tocris.com]

- 6. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

A Technical Guide to DOPE-PEG-Azide MW 2000: From Commercial Sourcing to Application in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000), a critical component in the development of advanced drug delivery systems. This document covers commercial suppliers, quality specifications, and detailed experimental protocols for its use in liposome (B1194612) formulation and bioconjugation through click chemistry.

Commercial Suppliers and Quality Specifications

DOPE-PEG-Azide MW 2000 is a phospholipid-polyethylene glycol conjugate where the distal end of the PEG chain is functionalized with an azide (B81097) group. This functional group allows for the covalent attachment of targeting moieties through "click chemistry," enabling the development of targeted drug delivery vehicles. Several commercial suppliers offer this lipid, each with specific quality attributes.

A summary of quantitative data from various suppliers is presented in Table 1 for easy comparison.

Table 1: Quality Specifications of Commercially Available DOPE-PEG-Azide MW 2000

| Supplier | Product Name/Number | Purity | Molecular Weight ( g/mol ) | Physical State | Storage Temperature (°C) |

| Avanti Polar Lipids | DOPE-PEG(2000) Azide (880233C) | >99% (TLC) | 2812.45 | Solution in chloroform (B151607) | -20 |

| Creative Biolabs | DOPE-PEG(2000) Azide (LDLY-0223-LY73) | >95% | 2812.487 | Not Specified | -20 |

| CordenPharma | DOPE-PEG2000-azide (LP-R4-568) | ≥98% (HPLC) | 2812.49 | Not Specified | Not Specified |

| BroadPharm | DOPE-PEG-Azide, MW 2,000 (BP-28700) | Not Specified | ~2800 | Not Specified | -20 |

Note: The molecular weight is an average value due to the polydispersity of the PEG chain.

Experimental Protocols

The azide functionality of DOPE-PEG-Azide MW 2000 is primarily utilized for the surface modification of liposomes. The following sections provide detailed methodologies for liposome preparation and subsequent bioconjugation via click chemistry.

Liposome Formulation using Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating DOPE-PEG-Azide MW 2000.

Materials:

-

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

-

Cholesterol

-

DOPE-PEG-Azide MW 2000

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Drug to be encapsulated (optional)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath

-

Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids in chloroform in a round-bottom flask. A typical molar ratio would be DOPC:Cholesterol:DOPE-PEG-Azide at 55:40:5.

-

If encapsulating a lipophilic drug, it should be added at this stage.

-

Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

The extrusion process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous liposome population.

-

-

Purification:

-

Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

-

-

Characterization:

-

The size distribution (hydrodynamic diameter and polydispersity index - PDI) and surface charge (zeta potential) of the prepared liposomes should be determined using a DLS and Zeta Potential Analyzer.[1][2][3][4] A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome suspension.

-

Surface Functionalization via Click Chemistry

The azide-functionalized liposomes can be conjugated with molecules containing a terminal alkyne or a strained cyclooctyne.

This method is suitable for conjugating small molecules and peptides containing a terminal alkyne.

Materials:

-

Azide-functionalized liposomes

-

Alkyne-functionalized molecule (e.g., peptide, drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA or BTTAA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand.

-

-

Reaction Setup:

-

To the azide-functionalized liposome suspension, add the alkyne-functionalized molecule.

-

Add the copper-chelating ligand, followed by CuSO₄.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Remove the copper catalyst and unreacted reagents by dialysis or size exclusion chromatography.

-

-

Characterization:

This copper-free click chemistry method is ideal for conjugating sensitive biomolecules like antibodies.

Materials:

-

Azide-functionalized liposomes

-

Strained alkyne-functionalized molecule (e.g., DBCO-antibody)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the azide-functionalized liposomes with the strained alkyne-functionalized molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by analytical techniques.

-

-

Purification:

-

Purify the conjugated liposomes from unreacted molecules using size exclusion chromatography.

-

-

Characterization:

Application in Targeted Drug Delivery

The ability to conjugate specific targeting ligands to the surface of liposomes via the azide group on DOPE-PEG-Azide is a cornerstone of modern targeted drug delivery. This approach aims to increase the concentration of a therapeutic agent at the site of disease while minimizing off-target effects.

Logical Relationship for Targeted Drug Delivery:

The general workflow for developing and utilizing targeted liposomes is as follows:

-

Liposome Formulation: Prepare drug-loaded liposomes incorporating DOPE-PEG-Azide.

-

Ligand Conjugation: Covalently attach a targeting ligand (e.g., antibody, peptide, aptamer) to the liposome surface using click chemistry. This ligand is chosen to bind to a receptor that is overexpressed on the target cells (e.g., cancer cells).

-

Systemic Administration: The targeted liposomes are administered intravenously. The PEG chains provide a "stealth" effect, prolonging circulation time by reducing uptake by the reticuloendothelial system.

-

Target Recognition and Binding: The targeting ligand on the liposome surface binds to its specific receptor on the target cells.

-

Internalization and Drug Release: Upon binding, the liposome is internalized by the target cell, often via receptor-mediated endocytosis. Once inside the cell, the drug is released from the liposome, exerting its therapeutic effect.

References

Methodological & Application

Application Note: Preparation and Functionalization of Azide-Modified Liposomes using DOPE-PEG-Azide MW 2000

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant attention in the field of drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for targeted therapies. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, sterically stabilizes the nanoparticles, prolonging their circulation time in the bloodstream.

This application note provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000). The terminal azide (B81097) group serves as a versatile chemical handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry." This allows for the development of highly specific and multifunctional drug delivery systems.

Materials and Methods

Materials

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol (Chol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DBCO-functionalized molecule (e.g., DBCO-Fluorophore) for click chemistry

-

Deionized water

Equipment

-

Rotary evaporator

-

Round-bottom flask

-

Extruder

-

Polycarbonate membranes (100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Syringes and needles

-

Vortex mixer

-

Water bath

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.

1. Lipid Film Formation:

a. In a round-bottom flask, combine the lipids in the desired molar ratio. A common starting point is a molar ratio of DOPC:Cholesterol:DOPE-PEG-Azide of 55:40:5. b. Dissolve the lipid mixture in chloroform to a final total lipid concentration of 10-20 mg/mL. c. Attach the flask to a rotary evaporator. d. Evaporate the chloroform under reduced pressure at a temperature of approximately 45°C. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface. e. Continue evaporation for at least 1-2 hours after the bulk solvent has been removed to ensure all residual chloroform is eliminated.

2. Hydration of the Lipid Film:

a. Pre-warm the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. For this formulation, hydration at room temperature is generally sufficient. b. Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final liposome concentration. c. Agitate the flask by hand or using a vortex mixer until the entire lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

3. Liposome Extrusion:

a. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and place it in the extruder. c. Force the suspension through the membrane by applying pressure. The pressure will depend on the extruder and membrane size; for a 100 nm membrane, a pressure of 100-500 psi is typical. d. Pass the liposome suspension through the membrane a minimum of 11-21 times to ensure the formation of a homogenous population of unilamellar vesicles (ULVs). e. The resulting liposome solution should appear translucent.

Protocol 2: Characterization of Azide-Functionalized Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

a. Dilute a small aliquot of the liposome suspension in filtered PBS (pH 7.4) to an appropriate concentration for DLS analysis to avoid multiple scattering effects. b. Transfer the diluted sample to a disposable cuvette. c. Measure the hydrodynamic diameter and PDI using a DLS instrument. Perform the measurement at 25°C. d. Record the Z-average diameter and the PDI value. A PDI below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

a. Dilute the liposome suspension in a low ionic strength buffer, such as 10 mM NaCl, to an appropriate concentration. b. Load the diluted sample into a folded capillary cell. c. Measure the electrophoretic mobility and calculate the zeta potential using a zeta potential analyzer. d. The zeta potential provides information about the surface charge of the liposomes and their colloidal stability.

Protocol 3: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry"

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the azide-presenting liposomes.

1. Reaction Setup:

a. To the prepared azide-functionalized liposome suspension, add the DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent like DMSO. A molar excess of the DBCO-molecule (e.g., 2-10 fold molar excess relative to the DOPE-PEG-Azide) is recommended to ensure efficient conjugation. b. The final concentration of the organic solvent should be kept low (typically <5% v/v) to maintain liposome integrity.

2. Incubation:

a. Incubate the reaction mixture with gentle agitation. The reaction can be performed at room temperature for 2-4 hours or at 4°C overnight.

3. Purification:

a. Remove the unreacted DBCO-molecule by a suitable method such as size exclusion chromatography (SEC) using a Sephadex G-50 column or through dialysis against PBS.

Data Presentation

Table 1: Representative Lipid Formulations

| Component | Formulation 1 (Molar Ratio) | Formulation 2 (Molar Ratio) |

| DOPC | 55% | - |

| DSPC | - | 50% |

| Cholesterol | 40% | 45% |

| DOPE-PEG-Azide MW 2000 | 5% | 5% |

Table 2: Expected Physicochemical Properties of Liposomes

| Parameter | Expected Value |

| Z-average Diameter (nm) | 100 - 150 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | -5 to -20 |

Table 3: Liposome Stability Data (Storage at 4°C in PBS)

| Time Point | Z-average Diameter (nm) | PDI |

| Day 0 | 110.5 ± 2.1 | 0.11 ± 0.02 |

| Day 30 | 112.3 ± 2.5 | 0.12 ± 0.03 |

| Day 90 | 115.8 ± 3.0 | 0.14 ± 0.03 |

Visualizations

Caption: Workflow for the preparation of azide-functionalized liposomes.

Caption: Workflow for the surface functionalization of azide-liposomes.

Conclusion

This application note provides a robust and reproducible protocol for the preparation and functionalization of liposomes containing DOPE-PEG-Azide MW 2000. The resulting azide-functionalized liposomes are well-suited for a wide range of applications in targeted drug delivery and diagnostics. The provided characterization methods are essential for ensuring the quality and consistency of the liposomal formulation. By following these protocols, researchers can confidently produce high-quality, functionalized liposomes for their specific research needs.

Application Note: Utilizing DOPE-PEG-Azide for Targeted Drug Delivery to Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of anticancer agents while minimizing off-target toxicity to healthy tissues.[1] One of the most effective strategies involves the use of nanoparticle-based drug carriers that can be functionalized with targeting moieties.[2] Polyethylene glycol (PEG)ylation is a widely adopted technique to improve the pharmacokinetic properties of nanoparticles, providing a "stealth" characteristic that helps evade the mononuclear phagocyte system (MPS) and prolong circulation time.[3][4]

This application note describes the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DOPE-PEG-Azide), a versatile lipid-polymer conjugate, for the development of targeted drug delivery systems. The DOPE component serves as a lipid anchor for formulation into liposomes or lipid nanoparticles.[5] The PEG chain provides the stealth property, and the terminal azide (B81097) (N₃) group allows for the covalent attachment of targeting ligands through highly efficient and bioorthogonal "click chemistry" reactions.[6][7] This enables the precise conjugation of antibodies, peptides (e.g., RGD), or other molecules that can recognize and bind to receptors overexpressed on cancer cells, thereby facilitating targeted drug delivery.[2][8]

Principle of the Method

The strategy involves a multi-step process. First, a therapeutic drug is encapsulated within a lipid-based nanoparticle (e.g., a liposome) that is formulated with DOPE-PEG-Azide. This creates a stable, long-circulating drug carrier with reactive azide groups on its surface.

Second, a targeting ligand is modified with a complementary functional group, typically a strained alkyne such as dibenzocyclooctyne (DBCO), for copper-free click chemistry.[9] This strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native biochemical processes.[10] The alkyne-modified ligand is then "clicked" onto the azide-functionalized nanoparticle surface.

The resulting targeted nanoparticle can then selectively accumulate at the tumor site through both passive targeting (the Enhanced Permeability and Retention, or EPR, effect) and active targeting mediated by the ligand-receptor interaction.[2][11] Upon binding to the cancer cell, the nanoparticle is internalized, leading to the intracellular release of the encapsulated drug.

Experimental Protocols

Protocol 1: Formulation of Doxorubicin-Loaded, Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes encapsulating the chemotherapeutic drug Doxorubicin (B1662922) (DOX) using the thin-film hydration method.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DOPE-PEG(2000)-Azide

-

Doxorubicin HCl

-

Chloroform and Methanol (1:1 v/v)

-

HEPES Buffered Saline (HBS), pH 7.4

-

Polycarbonate membranes (100 nm pore size)

-

Mini-extruder set

Procedure:

-

In a round-bottom flask, dissolve DSPC, Cholesterol, and DOPE-PEG(2000)-Azide in a chloroform:methanol mixture at a molar ratio of 55:40:5.

-

Using a rotary evaporator, remove the organic solvents under vacuum at 60°C to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a Doxorubicin HCl solution (2 mg/mL in HBS) by vortexing the flask at 65°C for 30 minutes. This will result in a multilamellar vesicle suspension.

-

To form unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to 11 passes through a mini-extruder fitted with a 100 nm polycarbonate membrane. The extruder and syringe should be pre-heated to 65°C.

-

Remove unencapsulated Doxorubicin by passing the liposome suspension through a Sephadex G-50 size-exclusion column, using HBS as the mobile phase.

-

Collect the purified liposome fractions and store them at 4°C.

Protocol 2: Conjugation of a Targeting Peptide via Copper-Free Click Chemistry

This protocol details the conjugation of a DBCO-functionalized RGD peptide (targeting integrin receptors) to the azide-liposomes.

Materials:

-

Azide-functionalized liposomes (from Protocol 1)

-

DBCO-PEG4-c(RGDfK) peptide

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

Procedure:

-

Determine the concentration of lipids in the liposome suspension using a standard phosphate assay.

-

Add the DBCO-RGD peptide to the azide-liposome suspension in PBS at a 5:1 molar ratio of peptide to DOPE-PEG-Azide.

-

Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

-

Remove unconjugated peptide via dialysis (10 kDa MWCO) against PBS at 4°C for 24 hours, with multiple buffer changes.

-

The resulting targeted liposomes are ready for characterization and use.

Protocol 3: Characterization of Targeted Nanoparticles

Methods:

-

Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency (EE%): Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy (λex = 480 nm, λem = 590 nm) after lysing the liposomes with Triton X-100. Compare this to the initial drug amount.

-

EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

-

-

Conjugation Efficiency: Quantify the amount of conjugated peptide using HPLC or by using a fluorescently-labeled DBCO-peptide and measuring fluorescence.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

Cell Lines:

-

U-87 MG (human glioblastoma, high integrin expression) - Target cell line

-

MCF-7 (human breast cancer, low integrin expression) - Control cell line

Procedure:

-

Cellular Uptake:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with fluorescently-labeled (e.g., Rhodamine-PE) targeted and non-targeted liposomes for 4 hours.

-

Wash the cells thoroughly with PBS to remove non-internalized liposomes.

-

Lyse the cells and measure the fluorescence intensity using a plate reader to quantify uptake. Alternatively, visualize uptake using fluorescence microscopy.

-

-

Cytotoxicity (MTT Assay):

-

Seed cells in 96-well plates.

-

Treat the cells with serial dilutions of free DOX, non-targeted liposomes, and RGD-targeted liposomes for 48 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) for each formulation.

-

Representative Data

Quantitative data from the characterization and in vitro experiments should be summarized for clear comparison.

Table 1: Physicochemical Properties of Liposomal Formulations

| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Doxorubicin EE (%) |

| Non-Targeted Liposomes | 112 ± 5.1 | 0.13 | -18.4 ± 1.5 | 94 ± 3.2 |

| RGD-Targeted Liposomes | 121 ± 4.8 | 0.15 | -23.7 ± 1.9 | 92 ± 2.8 |

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations

| Formulation | IC50 in U-87 MG cells (μg/mL) | IC50 in MCF-7 cells (μg/mL) |

| Free Doxorubicin | 0.45 | 0.51 |

| Non-Targeted Liposomes | 1.25 | 1.31 |

| RGD-Targeted Liposomes | 0.68 | 1.28 |

Table 3: Representative In Vivo Tumor Accumulation Data (Note: This is representative data based on published studies for similar systems)[12]

| Formulation | Tumor Accumulation (% Injected Dose / g tissue) at 24h |

| Non-Targeted Liposomes | 4.5 ± 1.2 |

| RGD-Targeted Liposomes | 11.8 ± 2.1 |

Visualizations

Caption: Workflow for preparing targeted drug-loaded nanoparticles.

Caption: Mechanism of targeted delivery and intracellular drug release.

References

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOPE-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]

- 6. DOPE-PEG-Azide/DOPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 10. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 11. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Peptide Conjugation to Liposome Surfaces via DOPE-PEG-Azide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a paramount goal in modern drug development. Liposomes, as versatile nanocarriers, offer a biocompatible and biodegradable platform for encapsulating a wide range of therapeutic agents. Their efficacy can be significantly enhanced by surface functionalization with targeting moieties, such as peptides, that can recognize and bind to specific receptors on target cells. This application note provides a detailed protocol for the conjugation of peptides to the surface of pre-formed liposomes using a DOPE-PEG-Azide linker via copper-free click chemistry. This method, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a robust and bioorthogonal approach, avoiding the use of potentially cytotoxic copper catalysts.[1]

The protocol will focus on the preparation of azide-functionalized liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG(2000)-Azide) and their subsequent conjugation to a peptide modified with a dibenzocyclooctyne (DBCO) group. This strategy allows for the efficient and site-specific attachment of peptides to the liposome (B1194612) surface, preserving their biological activity. We will also discuss the characterization of the resulting peptide-conjugated liposomes and provide an example of a relevant signaling pathway that can be targeted using this technology.

Principle of the Method

The core of this conjugation strategy is the SPAAC reaction, a type of copper-free click chemistry. It involves the reaction between an azide-functionalized lipid (DOPE-PEG-Azide) incorporated into the liposome bilayer and a cyclooctyne-modified peptide (e.g., DBCO-peptide). The strain in the cyclooctyne (B158145) ring allows the reaction to proceed efficiently at physiological conditions without the need for a metal catalyst. The polyethylene (B3416737) glycol (PEG) linker serves multiple purposes: it provides a hydrophilic spacer to extend the peptide away from the liposome surface, reducing steric hindrance and improving accessibility to its target receptor, and it contributes to the "stealth" properties of the liposome, prolonging its circulation time in vivo.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the preparation and characterization of peptide-conjugated liposomes using the described methodology.

Table 1: Liposome Formulation and Physicochemical Properties

| Parameter | Untargeted Liposomes | Peptide-Conjugated Liposomes |

| Lipid Composition (molar ratio) | DPPC:Cholesterol:DOPE-PEG(2000) (55:40:5) | DPPC:Cholesterol:DOPE-PEG(2000)-Azide (55:40:5) |

| Mean Particle Size (nm) | 100 - 150 | 110 - 160 |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 |

| Zeta Potential (mV) | -5 to -15 | -2 to -10 |

Note: The specific values can vary depending on the lipid composition, peptide characteristics, and preparation method.

Table 2: Peptide Conjugation Efficiency

| Parameter | Value | Method of Determination |

| Peptide to Lipid Molar Ratio (initial) | 1:100 to 1:500 | - |

| Conjugation Efficiency (%) | 70 - 95% | RP-HPLC, Fluorescence Spectroscopy |

| Peptides per Liposome (approx.) | 50 - 200 | Quantification of unreacted peptide |

Experimental Protocols

Materials and Reagents

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG(2000)-Azide)

-

DBCO-modified peptide (e.g., DBCO-cRGD)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sepharose CL-4B or similar size-exclusion chromatography column

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol 1: Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the lipids (e.g., DPPC, Cholesterol, and DOPE-PEG(2000)-Azide in a molar ratio of 55:40:5) in a chloroform/methanol mixture (2:1, v/v).

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC).

-

A thin, uniform lipid film should form on the inner surface of the flask.

-

Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The final lipid concentration is typically between 10-20 mg/mL.

-

This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.

-

The resulting liposome suspension should be opalescent.

-

-

Characterization:

-

Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared azide-functionalized liposomes using Dynamic Light Scattering (DLS).

-

Protocol 2: Conjugation of DBCO-Peptide to Azide-Functionalized Liposomes

-

Reaction Setup:

-

To the prepared azide-functionalized liposome suspension, add the DBCO-modified peptide solution in PBS.

-

The molar ratio of DBCO-peptide to DOPE-PEG-Azide can be varied to optimize the conjugation density, typically ranging from 1:2 to 1:5.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., 24-48 hours) to minimize potential degradation of sensitive peptides.

-

-

Purification:

-

Remove the unreacted peptide from the peptide-conjugated liposomes using size-exclusion chromatography (e.g., a Sepharose CL-4B column) with PBS as the eluent.

-

Collect the fractions containing the liposomes (typically the turbid fractions that elute first).

-

-

Characterization:

-

Characterize the final peptide-conjugated liposomes for their size, PDI, and zeta potential using DLS.

-

Confirm the successful conjugation and quantify the conjugation efficiency by analyzing the amount of unreacted peptide in the later fractions from the size-exclusion column using a suitable method such as RP-HPLC or a fluorescence-based assay if the peptide is fluorescently labeled.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for conjugating peptides to liposomes.

Copper-Free Click Chemistry (SPAAC) Reaction

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Integrin Signaling Pathway Targeted by RGD-Peptides

Many cancer cells and angiogenic blood vessels overexpress integrin receptors, making them attractive targets for drug delivery.[4][5] Peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known ligands for several integrins, particularly αvβ3.[1][6] The following diagram illustrates a simplified signaling pathway initiated upon the binding of an RGD-peptide-conjugated liposome to an integrin receptor on a cancer cell.

Caption: Simplified integrin signaling pathway upon RGD-liposome binding.

Conclusion

The conjugation of peptides to liposome surfaces using DOPE-PEG-Azide via copper-free click chemistry is a highly efficient and versatile method for developing targeted drug delivery systems. The provided protocols offer a reproducible framework for the preparation and characterization of these advanced nanocarriers. By leveraging specific peptide-receptor interactions, such as the RGD-integrin system, researchers can design liposomal formulations with enhanced therapeutic efficacy and reduced off-target effects, paving the way for more effective treatments for a variety of diseases.

References

- 1. Novel RGD lipopeptides for the targeting of liposomes to integrin-expressing endothelial and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulation of mRNA Lipid Nanoparticles with DOPE-PEG-Azide MW 2000

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of mRNA-based therapeutics and vaccines.[1] The composition of these LNPs is critical to their efficacy, influencing stability, encapsulation efficiency, and cellular uptake. A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2] The PEGylated lipid plays a crucial role in controlling particle size during formation and providing a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[3]

This document provides detailed application notes and protocols for the formulation of mRNA lipid nanoparticles utilizing a specific functionalized PEG-lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-2000] (DOPE-PEG-Azide MW 2000) . The incorporation of an azide (B81097) (-N3) functional group on the distal end of the PEG chain offers a versatile platform for post-formulation modification via "click chemistry."[4][5] This allows for the covalent attachment of targeting ligands, imaging agents, or other moieties to the LNP surface, enabling the development of highly specific and traceable drug delivery systems.[6][7]

Key Applications

The azide functionality on the surface of these LNPs makes them particularly suitable for applications requiring targeted delivery. Through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), a highly efficient and bio-orthogonal ligation method, various molecules functionalized with an alkyne group can be attached to the LNP surface post-formulation.[4][8]

Potential applications include:

-

Targeted Cancer Therapy: Conjugation of antibodies, peptides (e.g., RGD), or small molecules (e.g., folate) that bind to receptors overexpressed on tumor cells.

-

Cell-Specific Delivery: Targeting specific cell types in vivo to enhance therapeutic efficacy and reduce off-target effects.

-

Advanced Imaging and Diagnostics: Attachment of fluorescent dyes or contrast agents for in vivo tracking and biodistribution studies.

Experimental Workflow

The overall process for formulating and characterizing mRNA LNPs with DOPE-PEG-Azide is outlined below. The process begins with the preparation of lipid and mRNA stock solutions, followed by microfluidic mixing to form the LNPs. The resulting nanoparticles are then purified and characterized for their key physicochemical properties before in vitro or in vivo application.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for mRNA LNPs formulated with DOPE-PEG-Azide. These values are based on typical results for similar LNP formulations and should be confirmed experimentally.[9][10] The molar ratio of lipids can be adjusted to optimize for specific applications.

Table 1: LNP Formulation Parameters

| Parameter | Value |

| Lipid Composition | |

| Ionizable Lipid (e.g., SM-102) | 50 mol% |

| Helper Lipid (DOPE) | 10 mol% |

| Cholesterol | 38.5 mol% |

| DOPE-PEG-Azide MW 2000 | 1.5 mol% |

| Microfluidic Parameters | |

| Total Flow Rate (TFR) | 12 mL/min |

| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 |

| mRNA | |

| Buffer | 50 mM Citrate, pH 4.0 |

| N:P Ratio | ~6:1 |

Table 2: Physicochemical Characterization of Resulting LNPs

| Property | Target Value |

| Hydrodynamic Diameter (Z-average) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at pH 7.4) | -5 mV to +5 mV (near-neutral) |

| mRNA Encapsulation Efficiency | > 90% |

Experimental Protocols

Protocol 1: Formulation of mRNA LNPs using Microfluidics

This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device.

Materials:

-

Ionizable Lipid (e.g., SM-102)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

DOPE-PEG-Azide MW 2000

-

mRNA (encoding protein of interest)

-

200 proof Ethanol (B145695), molecular biology grade

-

Citrate Buffer (50 mM, pH 4.0), nuclease-free

-

Phosphate-Buffered Saline (PBS), nuclease-free, pH 7.4

-

Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

-

Syringes and tubing compatible with the microfluidic system

-

Dialysis cassette (e.g., 10K MWCO) or tangential flow filtration (TFF) system

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the ionizable lipid, DOPE, cholesterol, and DOPE-PEG-Azide MW 2000 in 200 proof ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration should be determined based on the desired final LNP concentration (e.g., 12 mM total lipid in ethanol). c. Vortex thoroughly until all lipids are completely dissolved. This solution is the organic phase.

-

Preparation of mRNA Solution (Aqueous Phase): a. Dilute the stock mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target lipid-to-mRNA weight ratio. b. Ensure the solution is homogenous. This solution is the aqueous phase.

-

Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes. c. Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic). d. Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs. e. Collect the resulting milky-white LNP suspension.

-

Purification and Buffer Exchange: a. To remove the ethanol and exchange the buffer from acidic citrate to a physiological pH, dialyze the collected LNP suspension against sterile, nuclease-free PBS (pH 7.4). b. Perform dialysis at 4°C with at least two buffer changes over 4-6 hours or overnight. c. Alternatively, a TFF system can be used for more rapid and scalable purification and concentration.

-

Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Use Dynamic Light Scattering (DLS).

-

Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate.

2. Zeta Potential Measurement:

-

Use Laser Doppler Velocimetry, often integrated into DLS instruments.

-

Dilute the LNPs in an appropriate low-conductivity buffer (e.g., 1 mM KCl).

-

Measure the surface charge of the nanoparticles.

-

Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency (EE%):

-

Use a fluorescent dye that specifically binds to RNA, such as RiboGreen®.

-

Total mRNA (A): Lyse a sample of LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence after adding the RiboGreen® reagent.

-

Free mRNA (B): Measure the fluorescence of an intact LNP sample after adding the RiboGreen® reagent. The dye will only bind to unencapsulated mRNA.

-

Calculate the EE% using the formula: EE% = ((A - B) / A) * 100.

Protocol 3: In Vitro Transfection

This protocol provides a general method for transfecting cultured cells with the formulated mRNA LNPs.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

mRNA-LNP formulation

-

96-well cell culture plates

-

Assay for protein expression (e.g., Luciferase assay system for Fluc mRNA, fluorescence microscopy for GFP mRNA)

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells/well). Incubate for 24 hours.

-

Aspirate the old media from the cells.

-

Dilute the mRNA-LNP formulation in fresh, pre-warmed cell culture medium to achieve the desired final mRNA concentration per well (e.g., 100 ng mRNA/well).

-

Add the diluted LNP-containing medium to the cells.

-

Incubate the cells for 24-48 hours.

-

Assess protein expression using the appropriate method (e.g., measure luminescence for luciferase expression or visualize GFP expression with a fluorescence microscope).

LNP Intracellular Delivery Pathway

Upon administration, LNPs enter target cells primarily through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, which is thought to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.[11][12][13]

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.polymtl.ca [publications.polymtl.ca]